![molecular formula C16H27N5O5S2 B4554822 {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4554822.png)
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Overview
Description
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a complex organic compound featuring a pyrazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by sulfonylation and subsequent coupling with piperidine derivatives. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1,3-diphenyl-1H-pyrazole-4-yl derivatives share structural similarities and exhibit comparable biological activities.
Piperidine Derivatives: Compounds such as 1-(4-methylsulfonyl)piperidine derivatives are also structurally related and used in similar applications.
Uniqueness
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is unique due to its specific combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O5S2/c1-13-15(12-17-18(13)2)28(25,26)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)27(3,23)24/h12,14H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWXOBCNVZMZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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